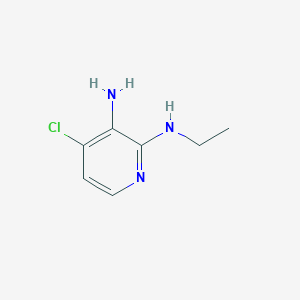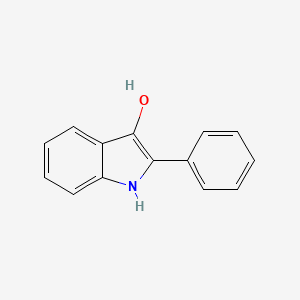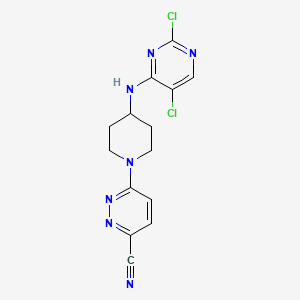
6-(4-((2,5-Dichloropyrimidin-4-yl)amino)piperidin-1-yl)pyridazine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-((2,5-Dichloropyrimidin-4-yl)amino)piperidin-1-yl)pyridazine-3-carbonitrile is a complex organic compound with the molecular formula C14H13Cl2N7 It is characterized by the presence of a pyridazine ring, a piperidine ring, and a dichloropyrimidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-((2,5-Dichloropyrimidin-4-yl)amino)piperidin-1-yl)pyridazine-3-carbonitrile typically involves multiple steps. One common method includes the reaction of 2,5-dichloropyrimidine with piperidine under controlled conditions to form an intermediate product. This intermediate is then reacted with pyridazine-3-carbonitrile to yield the final compound. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like anhydrous potassium carbonate, with the reaction mixture being heated to around 60°C and stirred for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure the purity of the final product.
化学反应分析
Types of Reactions
6-(4-((2,5-Dichloropyrimidin-4-yl)amino)piperidin-1-yl)pyridazine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The dichloropyrimidine moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases.
Common Reagents and Conditions
Common reagents used in these reactions include anhydrous potassium carbonate, dimethylformamide, and various acids and bases. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield derivatives with different substituents on the pyrimidine ring, while hydrolysis can lead to the formation of carboxylic acids or amides.
科学研究应用
6-(4-((2,5-Dichloropyrimidin-4-yl)amino)piperidin-1-yl)pyridazine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials and chemical processes
作用机制
The mechanism of action of 6-(4-((2,5-Dichloropyrimidin-4-yl)amino)piperidin-1-yl)pyridazine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
2,5-Dichloropyrimidine: A precursor in the synthesis of the compound.
Piperidine: A common structural motif in many biologically active compounds.
Pyridazine Derivatives:
Uniqueness
6-(4-((2,5-Dichloropyrimidin-4-yl)amino)piperidin-1-yl)pyridazine-3-carbonitrile is unique due to its combination of a pyridazine ring, a piperidine ring, and a dichloropyrimidine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
属性
分子式 |
C14H13Cl2N7 |
|---|---|
分子量 |
350.2 g/mol |
IUPAC 名称 |
6-[4-[(2,5-dichloropyrimidin-4-yl)amino]piperidin-1-yl]pyridazine-3-carbonitrile |
InChI |
InChI=1S/C14H13Cl2N7/c15-11-8-18-14(16)20-13(11)19-9-3-5-23(6-4-9)12-2-1-10(7-17)21-22-12/h1-2,8-9H,3-6H2,(H,18,19,20) |
InChI 键 |
QLGRPGCYFLBMRF-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1NC2=NC(=NC=C2Cl)Cl)C3=NN=C(C=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


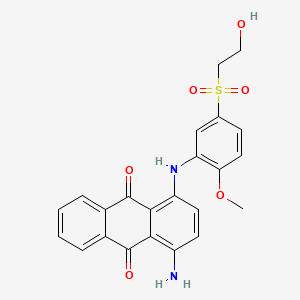
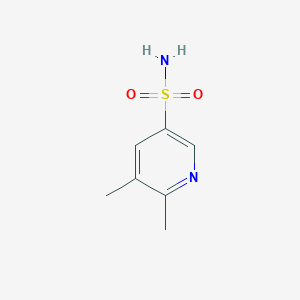

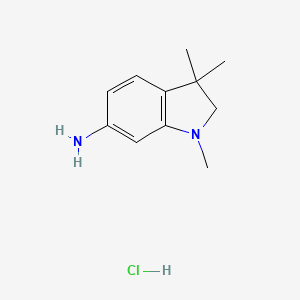
![6-[4-(Dimethylamino)phenyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13135673.png)

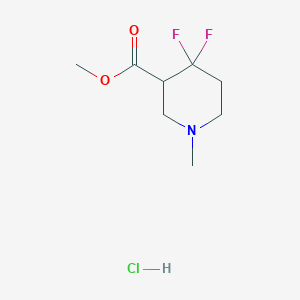
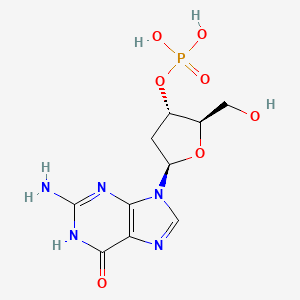
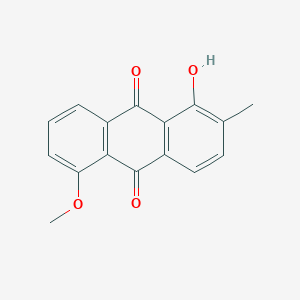
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(2-methoxyphenyl)amino]-8-nitro-](/img/structure/B13135726.png)

